Pent-4-YN-1-YL 4-methylbenzenesulfonate
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to Pent-4-YN-1-YL 4-methylbenzenesulfonate, such as tetraphenylantimony arenesulfonates, involves the reaction of pentaphenylantimony with arenesulfonyl chlorides in toluene, demonstrating the compound's role in forming coordination complexes with metal atoms (Sharutin et al., 2002). Another synthesis method includes the solvolysis reactions of pent-4-enyl derivatives, indicating its reactivity in specific solvent environments (Ferber & Gream, 1981).
Molecular Structure Analysis
The molecular structure of tetraphenylantimony 4-methylbenzenesulfonate, a related compound, was determined using X-ray diffraction analysis, revealing a distorted trigonal-bipyramidal coordination around the antimony atom (Sharutin et al., 2002). This suggests that Pent-4-YN-1-YL 4-methylbenzenesulfonate could also exhibit interesting structural features conducive to further chemical investigations.
Chemical Reactions and Properties
Chemical reactions involving 4-methylbenzenesulfonate derivatives often include nucleophilic substitutions and solvolysis reactions, demonstrating the compound's reactivity towards various nucleophiles under different conditions (Forcellini et al., 2015). These reactions are crucial for understanding the compound's chemical behavior and potential applications in synthetic chemistry.
Physical Properties Analysis
The physical properties of compounds similar to Pent-4-YN-1-YL 4-methylbenzenesulfonate can be inferred from studies on similar sulfonate derivatives. For instance, the solvolysis reaction conditions and the solvent's influence on reaction rates provide insights into the solubility and stability of these compounds in different media (Muñoz et al., 2003).
Chemical Properties Analysis
The chemical properties of Pent-4-YN-1-YL 4-methylbenzenesulfonate derivatives, including reactivity towards various nucleophiles and the ability to form coordination complexes, are indicative of its versatile chemical behavior. This versatility is essential for its application in organic synthesis and material science, as evidenced by the synthesis of tetraphenylantimony arenesulfonates and the solvolysis reactions of pent-4-enyl derivatives (Sharutin et al., 2002; Ferber & Gream, 1981).
Scientific Research Applications
It's been identified as a potent and orally active multifunctional drug candidate for the treatment of neuropsychiatric and neurological disorders (Li et al., 2014).
The compound exhibits reactivity towards various classes of nucleophiles, allowing for the isolation of substitution products in moderate to good yields. This reactivity is crucial for its use in different chemical syntheses (Forcellini et al., 2015).
Its derivatives, specifically N-sulfonamide, play a significant role in governing interactions with DNA, affecting DNA cleavage efficiency and antiproliferative activity, important for developing therapeutic strategies (González-Álvarez et al., 2013).
The synthesis of related compounds like 1-vinylcyclopropyl 4-methylbenzenesulfonate is vital for the rapid and economical synthesis of alkylidenecyclopropanes, providing access to various alicyclic systems used in different scientific applications (Ojo et al., 2014).
The compound forms a three-dimensional architecture and is a major component refined to a site-occupancy factor of 0.918, indicating its structural significance in chemical studies (Yusof et al., 2012).
properties
IUPAC Name |
pent-4-ynyl 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3S/c1-3-4-5-10-15-16(13,14)12-8-6-11(2)7-9-12/h1,6-9H,4-5,10H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDMRXOBWIYVMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450150 | |
Record name | pent-4-ynyl tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pent-4-YN-1-YL 4-methylbenzenesulfonate | |
CAS RN |
77758-50-0 | |
Record name | pent-4-ynyl tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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